molecular formula C17H19N5OS2 B2530143 2-((4-(butylamino)quinazolin-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 688354-80-5

2-((4-(butylamino)quinazolin-2-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2530143
CAS No.: 688354-80-5
M. Wt: 373.49
InChI Key: VCXQUQYQNAAWBC-UHFFFAOYSA-N
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Description

2-((4-(Butylamino)quinazolin-2-yl)thio)-N-(thiazol-2-yl)acetamide is a synthetic small molecule featuring a quinazoline core substituted with a butylamino group at position 4, connected via a thioether linkage to an acetamide moiety bound to a thiazol-2-yl ring.

Properties

IUPAC Name

2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5OS2/c1-2-3-8-18-15-12-6-4-5-7-13(12)20-17(22-15)25-11-14(23)21-16-19-9-10-24-16/h4-7,9-10H,2-3,8,11H2,1H3,(H,18,20,22)(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCXQUQYQNAAWBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC(=NC2=CC=CC=C21)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Core Scaffold: The target compound’s quinazoline-thiazole core differs from triazinoquinazoline () and coumarin-thiazole hybrids (), which may alter binding specificity.
  • Bulky substituents (e.g., butyl in ) reduce yields but enhance lipophilicity .
  • Synthesis Efficiency : Method A in achieves higher yields (89.4%) compared to Method B (56.8%), likely due to optimized reaction conditions . Click chemistry () and DMF-mediated coupling () are alternative strategies for acetamide-thiazole linkage .

Pharmacological and Physicochemical Comparisons

Key Observations :

  • Activity Trends: Coumarin-linked thiazoles () show promise as α-glucosidase inhibitors, likely due to hydrogen bonding with the coumarin carbonyl .
  • Physicochemical Profiles :
    • Quinazoline-thiazole hybrids (hypothetical for the target compound) may balance LogP (~3.5) and polar surface area for blood-brain barrier penetration.
    • Nitro and bromo substituents (e.g., 8b ) increase molecular weight but may enhance target affinity.

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